molecular formula C22H14ClFN4OS B4179107 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide

Cat. No.: B4179107
M. Wt: 436.9 g/mol
InChI Key: FPAZCBFBDOERCZ-UHFFFAOYSA-N
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Description

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of benzimidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzimidazoquinazoline core and a substituted acetamide group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-arylbenzoimidazoles with appropriate reagents to form the benzimidazoquinazoline core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN4OS/c23-13-9-10-17(15(24)11-13)25-20(29)12-30-22-27-16-6-2-1-5-14(16)21-26-18-7-3-4-8-19(18)28(21)22/h1-11H,12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAZCBFBDOERCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC(=O)NC5=C(C=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide
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2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide
Reactant of Route 3
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2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide
Reactant of Route 6
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-chloro-2-fluorophenyl)acetamide

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